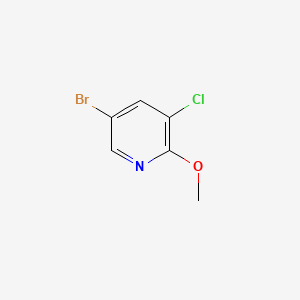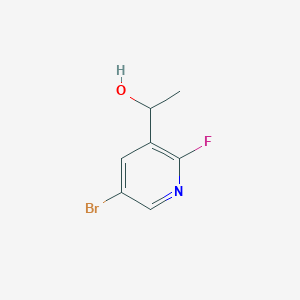
1-(5-Bromo-2-fluoropyridin-3-yl)ethanol
Vue d'ensemble
Description
1-(5-Bromo-2-fluoropyridin-3-yl)ethanol, also known as 5-bromo-2-fluoroethanol, is a colorless liquid that is highly soluble in water and is commonly used in the synthesis of organic compounds. It is an important intermediate in the synthesis of many biologically active compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of polymers, polyurethanes, and polymers with specific functional groups.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
1-(5-Bromo-2-fluoropyridin-3-yl)ethanol plays a role in the synthesis of various novel compounds. For instance, it has been used in the preparation of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives with antimicrobial properties (Ansari & Khan, 2017). Similarly, it has contributed to the development of new thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, which show significant antibacterial and antifungal activities (Abdel‐Wadood et al., 2014).
Chemical Functionalization and Stability Studies
Chemical studies involving 1-(5-Bromo-2-fluoropyridin-3-yl)ethanol focus on its functionalization and stability. The compound has been involved in research exploring pyridylcarbene formation through thermal decomposition, contributing to our understanding of carbene stabilization mechanisms (Abarca, Ballesteros, & Blanco, 2006). Additionally, its chemoselective amination has been detailed, revealing insights into bromide substitution products and chemoselectivity under various conditions (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Enantioselective Processes
This compound also plays a role in enantioselective processes. The stereoinversion of related compounds has been investigated, providing valuable insights into the production of specific enantiomers, which are crucial in the development of chiral drugs (Utsukihara et al., 2008).
Material Science and Coordination Polymers
In material science, the compound has been implicated in the development of coordination polymers. These studies contribute to the understanding of long-range magnetic ordering and single-chain magnet behaviors, which are important in the development of new magnetic materials (Liu, Zhang, & Zhu, 2009).
Propriétés
IUPAC Name |
1-(5-bromo-2-fluoropyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCXWHCEIGTHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC(=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654893 | |
| Record name | 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-fluoropyridin-3-yl)ethanol | |
CAS RN |
1111637-73-0 | |
| Record name | 1-(5-Bromo-2-fluoropyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

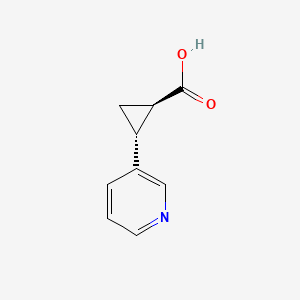
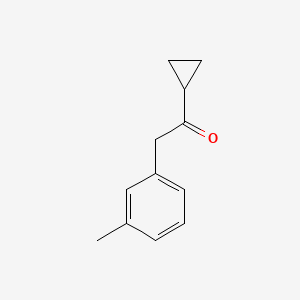
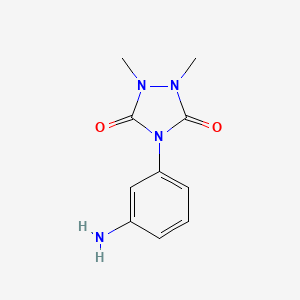
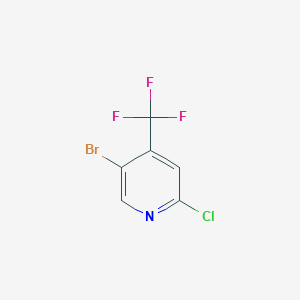
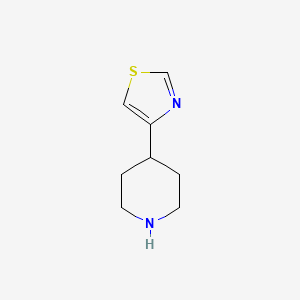
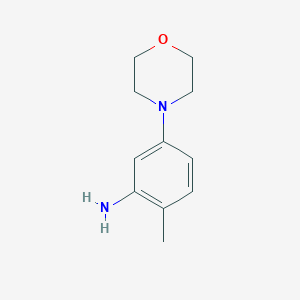
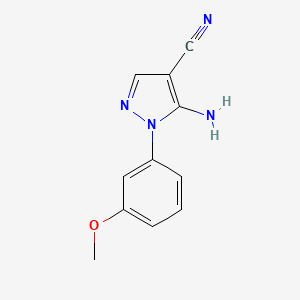
![4-[(2-Fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1372676.png)
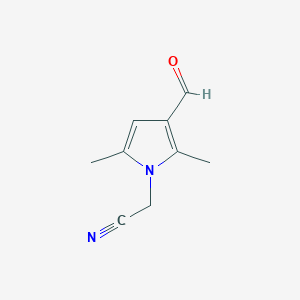
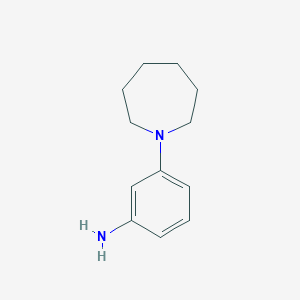
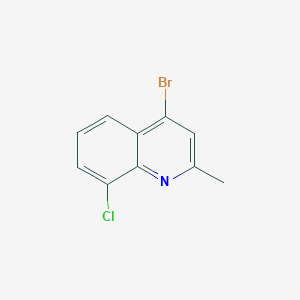
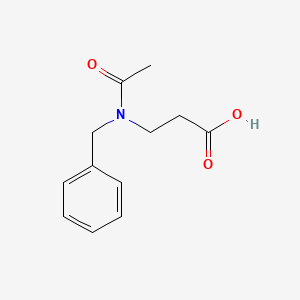
![3',5'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1372686.png)
